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molecular formula C9H9NO B8391757 1-(Hydroxymethyl)indole

1-(Hydroxymethyl)indole

Cat. No. B8391757
M. Wt: 147.17 g/mol
InChI Key: JZOFVAHGZLNPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343964B2

Procedure details

1-(hydroxymethyl)indole is prepared by reaction of 1-(pivaloyloxy-methyl)indole with sodium methylate in methanol at ambient temperature (yield: 30%) according to the procedure described in the following publication: D. Dhanak, C. B. Reese J. Chem. Soc., Perkin Trans. 1 1986, 2181-2186. It was characterized by mass spectrometry and by 1H and 13C NMR.
Name
1-(pivaloyloxy-methyl)indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:7][CH2:8][N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1)(=O)C(C)(C)C.C[O-].[Na+]>CO>[OH:7][CH2:8][N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
1-(pivaloyloxy-methyl)indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C=CC2=CC=CC=C12
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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